molecular formula C17H16O5 B14080129 2,7-Phenanthrenediol, 3,4,6-trimethoxy- CAS No. 39499-89-3

2,7-Phenanthrenediol, 3,4,6-trimethoxy-

Cat. No.: B14080129
CAS No.: 39499-89-3
M. Wt: 300.30 g/mol
InChI Key: XGYYXBDYFNKQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- typically involves the methylation of phenanthrenediol derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Phenanthrenediol, 3,4,6-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,7-Phenanthrenediol, 3,4,6-trimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Phenanthrenediol, 3,4,6-trimethoxy- is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

39499-89-3

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3,4,6-trimethoxyphenanthrene-2,7-diol

InChI

InChI=1S/C17H16O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h4-8,18-19H,1-3H3

InChI Key

XGYYXBDYFNKQER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC3=CC(=C(C(=C3C2=C1)OC)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.